molecular formula C19H20N2O2 B5855145 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide

4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide

Cat. No. B5855145
M. Wt: 308.4 g/mol
InChI Key: OCDVAFJSJKBAEU-UHFFFAOYSA-N
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Description

4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide, also known as OPB-9195, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to be effective against a variety of cancer types, including breast, prostate, and lung cancer.
Another area of research for 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide is neurodegenerative diseases. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. This protective effect is thought to be due to the inhibition of the proteasome, which leads to the accumulation of proteins that have neuroprotective properties.

Mechanism of Action

The mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide involves the inhibition of the proteasome. The proteasome is a cellular complex responsible for the degradation of proteins. Proteins that are misfolded or damaged are targeted for degradation by the proteasome. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide binds to the proteasome and blocks its activity, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects:
4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. One of the major effects is the inhibition of the proteasome. This inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide in lab experiments is its specificity for the proteasome. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to selectively inhibit the proteasome, without affecting other cellular processes. This specificity allows researchers to study the role of the proteasome in various diseases, without interfering with other cellular processes.
One limitation of using 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide in lab experiments is its potential toxicity. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to be toxic to some cells at high concentrations. This toxicity may limit its use in certain experiments, and researchers must be careful to use appropriate concentrations of the compound.

Future Directions

There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide. One area of research is the development of more potent and selective inhibitors of the proteasome. These inhibitors may have improved therapeutic potential and fewer side effects than 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide.
Another area of research is the study of the proteasome in various diseases. The proteasome has been implicated in a variety of diseases, including cancer and neurodegenerative diseases. Further research on the role of the proteasome in these diseases may lead to the development of new therapies.
Conclusion:
In conclusion, 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound inhibits the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately cell death. 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. While there are limitations to its use in lab experiments, 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide remains an important tool for studying the role of the proteasome in various diseases.

Synthesis Methods

The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide involves the reaction of 4-aminobenzamide with 1-phenylethyl isocyanate and pyrrolidine-2,5-dione (Figure 1). This reaction results in the formation of 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide as a white crystalline solid with a melting point of 205-207°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(15-6-3-2-4-7-15)20-19(23)16-9-11-17(12-10-16)21-13-5-8-18(21)22/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDVAFJSJKBAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)benzamide

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